4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with a fluorophenyl group
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Chemical Reactions Analysis
4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which are involved in nucleotide synthesis and chemotherapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as nucleoside transporters. The compound binds to these transporters, inhibiting their function and thereby affecting nucleotide synthesis and cellular processes . Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors .
Comparison with Similar Compounds
4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole derivatives, such as:
4-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
4-(2-bromophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: The presence of a bromine atom introduces different electronic properties and reactivity patterns.
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGPRHWFGUMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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